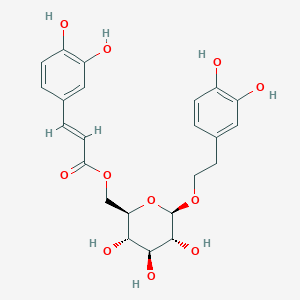

Calceolarioside B

描述

科学研究应用

卡尔西奥苷 B 具有广泛的科学研究应用:

作用机制

卡尔西奥苷 B 通过多种分子靶点和途径发挥作用。 它抑制大鼠晶状体醛糖还原酶的活性,该酶参与葡萄糖代谢的多醇途径 . 该化合物还通过与病毒蛋白结合并抑制其活性来表现出抗病毒特性 . 此外,其抗氧化特性归因于其清除自由基和减少氧化应激的能力 .

生化分析

Biochemical Properties

Calceolarioside B exhibits significant inhibitory activity against rat lens aldose reductase (RLAR), with an IC50 value of 23.99 μM . It also displays inhibitory effect on DPPH radical scavenging activity, with an IC50 value of 94.60 μM . These interactions suggest that this compound may play a role in antioxidant reactions.

Cellular Effects

This compound has been found to have effects on various types of cells. For instance, it exhibits significant inhibitory activity against rat lens aldose reductase (RLAR) . This suggests that this compound may influence cell function by interacting with specific enzymes and proteins within the cell.

准备方法

合成路线及反应条件

卡尔西奥苷 B 可以从木通叶等天然来源中分离得到 . 制备方法包括粉碎富含卡尔西奥苷 B 的药材,并加入沸水提取 . 高效液相色谱-电喷雾电离-四极杆飞行时间质谱法(HPLC-ESI-QTOF-MS/MS)用于该化合物的快速检测和表征 .

工业生产方法

卡尔西奥苷 B 的工业生产方法尚未得到很好的记录。 从天然来源提取和纯化过程可以扩展到工业应用。 使用先进的色谱技术可以确保有效地分离该化合物。

化学反应分析

反应类型

卡尔西奥苷 B 会发生各种化学反应,包括氧化、还原和取代 . 它是一种羟基肉桂酸衍生物,可以参与酚类化合物常见的反应 .

常用试剂和条件

卡尔西奥苷 B 反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 这些反应的条件取决于所需的转化。 例如,氧化反应可能需要在受控条件下使用过氧化氢或其他氧化剂 .

主要生成物

卡尔西奥苷 B 反应生成的产物取决于具体的反应条件。 例如,氧化可以导致醌的形成,而还原可以产生醇衍生物 .

相似化合物的比较

卡尔西奥苷 B 与其他苯乙醇苷类化合物类似,如毛蕊花苷和车前草苷 A . 这些化合物具有共同的结构基序,并表现出相似的生物活性。 卡尔西奥苷 B 在对某些酶和病毒蛋白的特异性结合亲和力和抑制活性方面是独一无二的 .

类似化合物的清单

- 毛蕊花苷

- 车前草苷 A

- 卡尔西奥苷 A

属性

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O11/c24-14-4-1-12(9-16(14)26)3-6-19(28)33-11-18-20(29)21(30)22(31)23(34-18)32-8-7-13-2-5-15(25)17(27)10-13/h1-6,9-10,18,20-27,29-31H,7-8,11H2/b6-3+/t18-,20-,21+,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKQVVDFNHDYNK-FOXCETOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70414938 | |

| Record name | Calceolarioside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70414938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105471-98-5 | |

| Record name | Calceolarioside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105471-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calceolarioside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70414938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calceolarioside B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4UBY23XZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While a definitive mechanism of action for Calceolarioside B remains to be fully elucidated, research suggests several key interactions:

- Inhibition of Protein Kinase C alpha (PKCα): this compound has demonstrated inhibitory activity against PKCα, a key enzyme involved in cell signaling and proliferation. This inhibitory effect was observed with an IC50 of 4.6 μM. []

- Activation of the Nrf2/ARE Pathway: this compound has been linked to the activation of the Nrf2/ARE pathway, a cellular defense mechanism against oxidative stress. This activation leads to the increased production of antioxidant enzymes like glutathione S-transferase (GST). []

- Inhibition of Aldose Reductase and AGE Formation: this compound exhibits inhibitory activity against rat lens aldose reductase (RLAR) and the formation of advanced glycation end products (AGEs), suggesting potential for managing diabetic complications. []

- Suppression of Activator Protein-1 (AP-1): Studies indicate that this compound can suppress AP-1 activity, potentially leading to the inhibition of inducible nitric oxide synthase (iNOS) expression in macrophages. []

- Binding to HIV gp41: Research has shown moderate binding affinity of this compound to HIV gp41, a protein involved in viral entry, with an IC50 value of 0.1 mg/ml. []

ANone: The downstream effects of this compound's interactions are diverse and depend on the specific target and cellular context:

- Anti-inflammatory effects: Suppression of AP-1 and iNOS expression suggests potential anti-inflammatory activity. []

- Antioxidant effects: Activation of the Nrf2/ARE pathway and inhibition of AGE formation point to antioxidant properties. [, ]

- Potential Anti-cancer effects: Inhibition of PKCα might contribute to anti-proliferative effects against certain cancer cell lines, such as prostate cancer. []

- Potential for managing diabetic complications: RLAR and AGE inhibition highlights its potential in managing diabetic complications. []

ANone: The molecular formula of this compound is C29H36O15, and its molecular weight is 624.58 g/mol.

ANone: Key spectroscopic data includes:

ANone: While specific studies on material compatibility and stability are limited, the research indicates potential challenges:

ANone: Currently, there's no evidence to suggest that this compound exhibits catalytic properties. Its biological activities stem primarily from its interactions with specific enzymes and signaling pathways.

ANone: Yes, computational studies have been conducted, notably in the context of:

- Molecular Docking: Docking studies have explored the binding interactions of this compound with potential drug targets, such as HIV gp41 [] and hemagglutinin-esterase surface glycoprotein in human coronaviruses. []

- Pharmacophore Modeling: These models have been developed to identify key structural features of this compound responsible for its biological activity, aiding in the design of new analogs. []

ANone: Research on related phenylethanoid glycosides suggests that structural modifications can significantly influence activity:

- Number and Position of Phenolic Hydroxyls: The number and position of phenolic hydroxyl groups on the caffeoyl and phenylethyl moieties can impact antioxidant and enzyme inhibitory activities. [, ]

- Type and Linkage of Sugar Moieties: Modifications to the sugar moieties, such as the type of sugar and glycosidic linkage, can influence both the potency and selectivity of the compound. []

ANone: The provided research focuses primarily on the isolation, identification, and preliminary biological evaluation of this compound. More in-depth studies are needed to address questions related to SHE regulations, detailed pharmacokinetics and pharmacodynamics, comprehensive toxicity profiles, drug delivery strategies, and other aspects related to clinical development.

ANone: this compound, first isolated in the late 20th century, has gradually gained attention for its diverse biological activities. Key milestones include:

- Discovery of Biological Activities: Research demonstrating its inhibitory effects on PKCα, RLAR, and its potential antioxidant and anti-inflammatory properties has fueled further interest. [, , ]

- Computational Studies: The application of computational techniques like molecular docking and pharmacophore modeling has contributed to a deeper understanding of its potential interactions with biological targets. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B27522.png)

![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B27527.png)

![6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B27535.png)

![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)